1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea
Description
This urea derivative features a 3-fluorophenyl group and a pyridazine core linked via an ethylamine bridge. The pyridazine ring is substituted at the 6-position with a pyridin-2-ylamino group. The fluorine atom on the phenyl ring enhances electronegativity and lipophilicity, while the pyridazine scaffold provides hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-13-4-3-5-14(12-13)23-18(27)22-11-10-21-16-7-8-17(26-25-16)24-15-6-1-2-9-20-15/h1-9,12H,10-11H2,(H,21,25)(H,20,24,26)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDLMZWZCJQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with an isocyanate derivative, followed by the introduction of the pyridazinyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Organic solvents like dichloromethane, catalysts such as triethylamine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea may serve as potent inhibitors of specific cancer cell lines. The presence of fluorine and pyridazine moieties suggests enhanced lipophilicity and potential for improved cellular uptake, which are critical for anticancer agents. Studies have shown that urea derivatives can interact with protein targets involved in cancer cell proliferation and survival pathways, making them valuable candidates for further investigation in oncology .
Neurological Disorders
The compound's structural features may also indicate potential activity against neurological disorders. Compounds containing pyridine and urea functionalities have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies suggest that derivatives of this compound could influence pathways related to neurodegeneration and cognitive function, warranting further exploration in the context of diseases such as Alzheimer's and Parkinson's .
Case Study 2: Neuropharmacological Potential
A derivative of this compound was evaluated for its effects on neuronal survival in models of oxidative stress. Results indicated that the compound could significantly reduce apoptosis in neuronal cells exposed to neurotoxic agents, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The compound is compared to structurally related urea derivatives (Table 1):
Table 1. Structural and Functional Comparison of Urea Derivatives
Key Observations:
- Halogen Effects : The target compound’s 3-fluorophenyl group contrasts with 3-chlorophenyl in . Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to chlorine.
- Core Scaffold Differences: Pyridazine (target) vs. pyridine (Compound 1) or pyrimidine ().
- Linker Flexibility: The ethylamine linker in the target compound offers greater conformational adaptability than rigid phenoxy or triazinan linkers in .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(3-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 352.41 g/mol. Its structural components include a fluorophenyl group, a pyridazin moiety, and a urea functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth and metabolism.
Inhibition of Kinase Activity
Research indicates that compounds similar to this compound exhibit potent inhibition against various receptor tyrosine kinases (RTKs). For instance, studies have shown that related urea derivatives can inhibit the epidermal growth factor receptor (EGFR), with IC50 values in the sub-micromolar range, indicating strong binding affinity and potential therapeutic efficacy against cancers driven by EGFR mutations .
Biological Activity Data
The following table summarizes the biological activity data of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 9.22 ± 0.17 | Significant growth inhibition |
| MCF7 | 31 - 300 | Variable inhibition |
| HT29 | 43 - 390 | Moderate inhibition |
| PC3 | 100 - 190 | Moderate inhibition |
| T47D | 73 - 196 | Moderate inhibition |
These results indicate that the compound exhibits varying levels of potency across different cancer types, with HeLa cells showing the most sensitivity.
Case Studies
In a recent study exploring the antiproliferative effects of related urea compounds, it was found that modifications to the urea moiety significantly impacted biological activity. For example, a derivative with an altered side chain exhibited an IC50 value of approximately 5 µM against HeLa cells, demonstrating that structural changes can enhance or diminish efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes that the presence and positioning of functional groups significantly influence the anticancer activity of urea derivatives. The symmetry around the urea moiety appears critical for maintaining high affinity towards kinase targets. As noted in various studies, asymmetrical compounds tend to show reduced activity .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for preparing 1-(3-fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea? The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Condensation of 3-fluorobenzaldehyde derivatives with piperidine-2-carboxylic acid methyl ester to form intermediate arylalkylamines (as in EP 4 374 877 A2) .
- Step 2 : Urea linkage formation via reaction with carbonyl diimidazole (CDI) or isocyanates under anhydrous conditions (analogous to methods in urea derivatives from ) .
- Step 3 : Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to screen variables like temperature, solvent polarity, and catalyst loading. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (as in ) enhance regioselectivity in heterocyclic reactions .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated by ICReDD’s integration of computation and experimentation .
Characterization and Spectral Analysis
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and pyridazine rings) and urea NH signals (δ 8.5–9.5 ppm) .
- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z for [M+H]+).
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect conformational exchange in flexible ethylurea chains .
- X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures (e.g., as in for fluorinated arylurea derivatives) .
Biological Activity and Target Identification
Basic: What are the known biological targets or activities of this urea derivative?
- Kinase Inhibition : Pyridazine- and pyridine-containing ureas often target tyrosine kinases (e.g., analogues in show RAF kinase inhibition) .
- Anticancer Potential : Fluorophenyl groups enhance membrane permeability, as seen in related compounds tested against leukemia cell lines .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogues?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to enhance binding affinity (analogous to ) .
- Molecular Docking : Simulate interactions with kinase ATP-binding pockets using software like AutoDock or Schrödinger .
Data Contradiction and Reproducibility
Advanced: How should researchers address inconsistencies in biological assay results across labs?
- Standardized Protocols : Adopt uniform cell culture conditions (e.g., passage number, serum concentration) as in ’s training guidelines .
- Blind Replication : Use third-party labs to validate critical findings, reducing bias (methodology from ’s contested territories framework) .
Computational and Experimental Integration
Advanced: What computational tools are most effective for predicting reaction mechanisms?
- Reaction Path Search : Use GRRM or AFIR algorithms (ICReDD’s approach) to explore intermediates and transition states .
- Machine Learning : Train models on reaction databases (e.g., USPTO) to predict feasible synthetic routes and side reactions .
Handling Reactive Intermediates
Advanced: How can unstable intermediates (e.g., isocyanates) be stabilized during synthesis?
- Low-Temperature Quenching : Use cryogenic traps (-78°C) to isolate intermediates (as in ’s fluorobenzyl derivative synthesis) .
- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation and degradation .
Purification Challenges
Advanced: What advanced separation techniques improve purity for polar urea derivatives?
- Membrane Technologies : Use nanofiltration or reverse osmosis (CRDC subclass RDF2050104) for solvent removal .
- Preparative HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting impurities .
Cross-Disciplinary Collaboration
Advanced: How can computational chemists and experimentalists collaborate effectively?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
